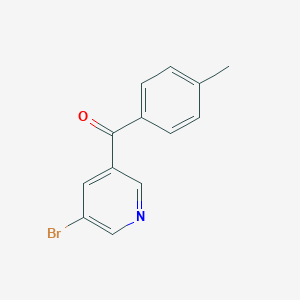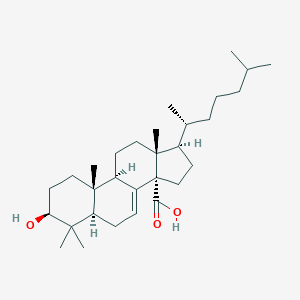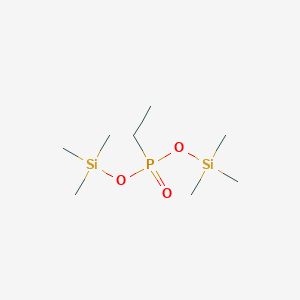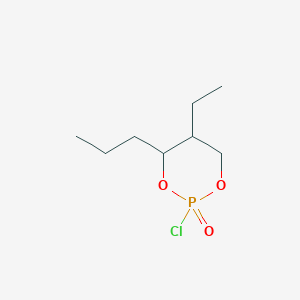
3-Bromo-5-(4-methylbenzoyl)pyridine
Descripción general
Descripción
3-Bromo-5-(4-methylbenzoyl)pyridine, also known as 3-BMP, is an organic compound belonging to the pyridine family. It is a colorless solid with a molecular weight of 282.06 g/mol and a melting point of 99.3°C. 3-BMP is a versatile molecule with a wide range of applications in research and industry. It is used in the synthesis of various organic compounds, as a catalyst in various reactions, and as an intermediate in the synthesis of pharmaceuticals. It is also used as a building block for the synthesis of other organic compounds.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis :
- The compound has been used in the synthesis and structural analysis of various chemical compounds. For example, it played a role in the synthesis of a nickel(II) complex with new acylhydrazone, showing antibacterial activity (W. Yu-jie, 2011).
- Additionally, it was involved in the efficient synthesis of novel pyridine-based derivatives via Suzuki Cross-Coupling Reaction, indicating potential as chiral dopants for liquid crystals and other biological activities (Gulraiz Ahmad et al., 2017).
Photophysical and Photochemical Properties :
- Its derivatives have been studied for photoreactions, including excited-state intramolecular and intermolecular proton transfer, offering insights into photochemical processes (V. Vetokhina et al., 2012).
Material Science and Catalysis :
- In material science, it's used in the synthesis of iridium tetrazolate complexes, aiding in understanding color tuning in light-emitting devices (S. Stagni et al., 2008).
- Its derivatives also play a role in the formation of N-heterocyclic complexes of rhodium and palladium, crucial for understanding organometallic chemistry (R. Simons et al., 2003).
Biological Applications :
- It has been used in the synthesis of various compounds with potential antibacterial and anticancer properties, showcasing its versatility in medicinal chemistry (E. Abdel‐Latif et al., 2019).
Molecular Docking and Drug Synthesis :
- The compound is a key intermediate in the synthesis of Nilotinib, a selective tyrosine kinase inhibitor, demonstrating its importance in drug development (Yu Yankun et al., 2011).
Propiedades
IUPAC Name |
(5-bromopyridin-3-yl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-2-4-10(5-3-9)13(16)11-6-12(14)8-15-7-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZRSLVRFSCCIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(4-methylbenzoyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol](/img/structure/B161142.png)







![ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B161163.png)